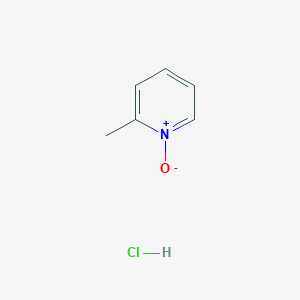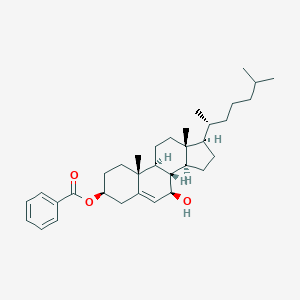
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Mécanisme D'action
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine binding.
Effets Biochimiques Et Physiologiques
The physiological effects of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide are largely dependent on the specific tissue and cell types being studied. In general, 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been shown to block the effects of adenosine on cardiovascular function, neurotransmission, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide in scientific research is its selectivity for adenosine A1 receptors. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. However, one limitation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide is that it has a relatively short half-life, which can make it difficult to achieve and maintain effective concentrations in vivo.
Orientations Futures
There are several potential future directions for research involving 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the use of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide as a tool for studying the effects of adenosine A1 receptor activation on immune function. Additionally, there is ongoing research into the development of more potent and selective adenosine A1 receptor antagonists that could be used in both basic research and clinical settings.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and immune function.
Propriétés
Numéro CAS |
15761-96-3 |
|---|---|
Nom du produit |
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide |
Formule moléculaire |
C12H17O3P |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
2-benzyl-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O3P/c1-12(2)9-14-16(13,15-10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
QULASSAQFUJMIP-UHFFFAOYSA-N |
SMILES |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
SMILES canonique |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
Autres numéros CAS |
15761-96-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

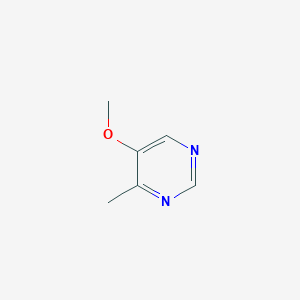
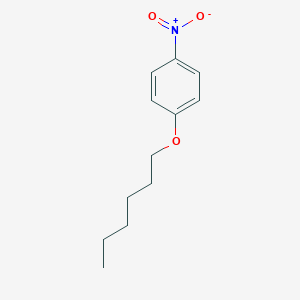
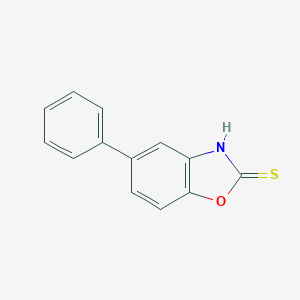

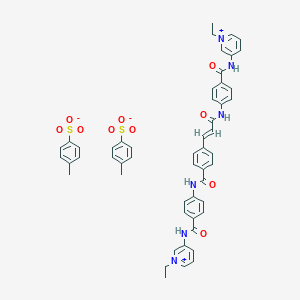
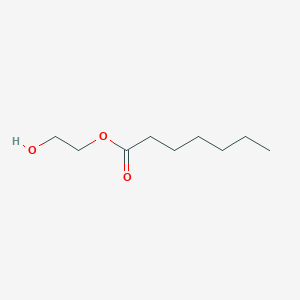

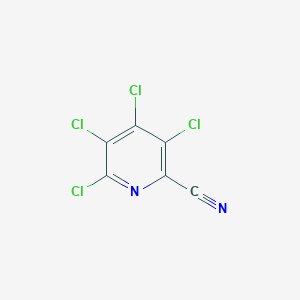
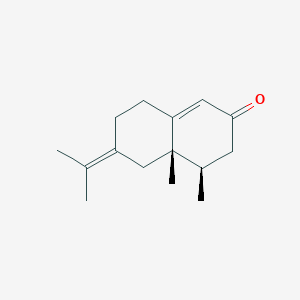
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
